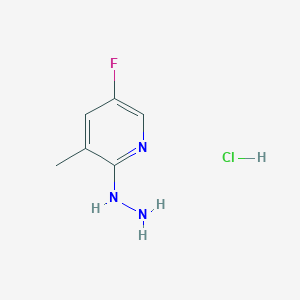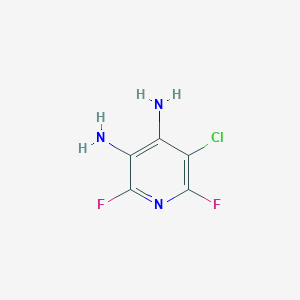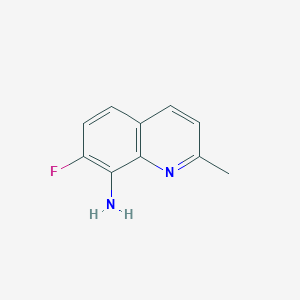
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H8FN3·HCl It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylpyridine.
Hydrazination: The 5-fluoro-2-methylpyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position.
Hydrochloride Formation: The resulting 5-fluoro-2-hydrazinyl-3-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine N-oxide.
Reduction: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine hydrazine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine: Lacks the hydrazinyl group.
2-Hydrazinyl-3-methylpyridine: Lacks the fluorine atom.
5-Fluoro-3-methylpyridine: Lacks the hydrazinyl group.
Uniqueness
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClFN3 |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4-2-5(7)3-9-6(4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
InChI Key |
NKLANPYBBLWIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)


![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)



![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)





